molecular formula C21H25ClN2O3S B12676008 4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide CAS No. 84176-73-8

4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide

Cat. No.: B12676008
CAS No.: 84176-73-8
M. Wt: 421.0 g/mol
InChI Key: IKVLHXOAZPIFCJ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group, a dimethylamino group, and a p-tolylsulphonyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a reductive amination reaction using dimethylamine and a suitable reducing agent.

    Sulfonylation: The p-tolylsulphonyl group can be attached through a sulfonylation reaction using p-toluenesulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorobenzene derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)piperidine: Lacks the dimethylamino and p-tolylsulphonyl groups.

    N,N-Dimethyl-4-(4-chlorophenyl)piperidine: Lacks the p-tolylsulphonyl group.

    4-(4-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine: Lacks the dimethylamino group.

Uniqueness

4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide is unique due to the presence of all three functional groups (chlorophenyl, dimethylamino, and p-tolylsulphonyl) on the piperidine ring. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

84176-73-8

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

4-(4-chlorophenyl)-N,N-dimethyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-16-4-10-19(11-5-16)28(26,27)24-14-12-21(13-15-24,20(25)23(2)3)17-6-8-18(22)9-7-17/h4-11H,12-15H2,1-3H3

InChI Key

IKVLHXOAZPIFCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)C(=O)N(C)C

Origin of Product

United States

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